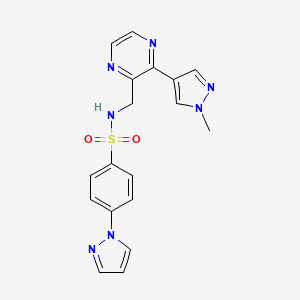

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrazine core linked to a methyl-pyrazole moiety and a benzenesulfonamide group substituted with a pyrazole ring. Structural determination of similar compounds typically employs X-ray crystallography refined using programs like SHELXL, a standard tool for small-molecule and macromolecular refinement .

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O2S/c1-24-13-14(11-22-24)18-17(19-8-9-20-18)12-23-28(26,27)16-5-3-15(4-6-16)25-10-2-7-21-25/h2-11,13,23H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGHVIPWQOUTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C18H17N7O2S

- Molecular Weight : 395.44 g/mol

The unique arrangement of pyrazole and pyrazin moieties in its structure contributes to its biological activity, particularly in targeting various enzymes and receptors.

Research indicates that compounds with similar structures often exhibit:

- Anticancer properties : Many pyrazole derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme modulation : The compound may interact with specific enzymes, potentially altering their activity and affecting metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, a review on pyrazole derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) .

Enzyme Inhibition

The compound's structural features may enhance its binding affinity to specific targets. For example, compounds with similar pyrazole structures have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Study on Pyrazole Derivatives

In a comparative study focusing on pyrazole derivatives, several compounds were synthesized and evaluated for their anticancer properties. Notably:

- A derivative demonstrated an IC50 of 0.07 µM against H322 carcinoma cells, indicating potent inhibitory effects compared to standard treatments .

Structure-Activity Relationship (SAR)

The structural variations among pyrazole derivatives significantly influence their biological activities. For instance, the introduction of specific substituents can enhance lipophilicity and metabolic stability, leading to improved efficacy against targeted diseases .

Scientific Research Applications

Antileishmanial Properties

Research indicates that derivatives of benzenesulfonamides, including those featuring pyrazole moieties, exhibit significant antileishmanial activity. A study reported the synthesis and evaluation of various 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The findings showed that certain derivatives had an active profile comparable to existing treatments like pentamidine but with lower cytotoxicity. Compounds such as 3b and 3e demonstrated IC50 values of 0.059 mM and 0.065 mM against L. infantum, indicating their potential as new therapeutic agents for leishmaniasis treatment .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In a broader context, pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were shown to possess notable antimicrobial effects against various pathogens, suggesting that similar compounds could be explored for their efficacy against resistant strains .

Synthesis and Structural Insights

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Synthesis of the Pyrazinylmethyl Group : This can involve cyclization reactions to form the pyrazine ring.

- Coupling with Benzenesulfonamide : The final product is obtained through nucleophilic substitution reactions involving the benzene sulfonamide derivative.

The structural complexity of the compound allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

| Compound | Target Organism | IC50 (mM) | Notes |

|---|---|---|---|

| 3b | L. infantum | 0.059 | Comparable to pentamidine |

| 3e | L. amazonensis | 0.072 | Lower cytotoxicity observed |

| Other Derivatives | Various Pathogens | Varies | Antibacterial and antifungal activity noted |

Insights from Recent Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole-based compounds. For example, variations in electronic properties and lipophilicity significantly affect their interaction with parasitic targets . Moreover, molecular modeling studies have provided insights into optimizing these compounds for better efficacy against specific pathogens.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Structural and Physicochemical Properties

The compound’s distinct structural features are compared below with a representative sulfonamide derivative from patent literature ().

Key Observations:

- The target compound’s lower molecular weight (395.1 vs. 589.1 g/mol) reflects its simpler heterocyclic architecture, lacking the fluorophenyl and chromen-4-one groups present in the patent example.

- The patent compound’s fluorine substituents and fused chromen system likely enhance metabolic stability and π-π stacking interactions, whereas the pyrazine-pyrazole core in the target compound may favor hydrogen bonding or chelation with metal ions .

Functional Implications

- The pyrazine-pyrazole scaffold in the target compound may offer distinct selectivity profiles due to its smaller size and polarity.

- Solubility: The patent compound’s higher molecular weight and fluorine content may reduce aqueous solubility compared to the target compound, which lacks hydrophobic fluorinated groups.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route requires addressing:

- Regioselectivity : Ensuring proper substitution on the pyrazine and pyrazole rings, as steric hindrance or electronic effects may influence reactivity .

- Protecting Groups : For example, sulfonamide stability under acidic/basic conditions may necessitate temporary protection of reactive sites during coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) are often used for nucleophilic substitutions, while ethanol/water mixtures aid in cyclocondensation reactions .

- Catalysts : Palladium catalysts may assist in cross-coupling reactions for pyrazine-pyrazole linkages .

Q. How is the compound characterized post-synthesis?

- Spectroscopy : - and -NMR confirm regiochemistry and substituent positions. IR identifies sulfonamide S=O stretches (~1350 cm) and pyrazole/pyrazine C=N bonds .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .

- Chromatography : HPLC with UV detection at λ ~260 nm (aromatic absorption) assesses purity, while TLC monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives) to identify anomalies .

- Isotopic Pattern Analysis : High-resolution mass spectrometry (HRMS) distinguishes between isobaric impurities and the target compound .

- X-ray Crystallography : Resolves ambiguous regiochemistry or stereochemistry by providing unambiguous bond lengths/angles .

Q. What crystallographic methods are suitable for structural elucidation?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with cryogenic cooling to minimize disorder .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., sulfonamide NH···N interactions with pyrazine) .

- Validation Tools : CheckCIF analyzes structural outliers, while Mercury visualizes π-π stacking between aromatic rings .

Q. How can bioactivity be evaluated in vitro or in vivo?

- Enzyme Assays : Test sulfonamide derivatives for carbonic anhydrase inhibition (common target for benzenesulfonamides) using stopped-flow CO hydration assays .

- Anti-inflammatory Models : Use carrageenan-induced rat paw edema to assess efficacy, comparing results to structurally related pyrazoline derivatives .

- Structure-Activity Relationships (SAR) : Modify pyrazole/pyrazine substituents (e.g., methyl vs. trifluoromethyl) to correlate electronic effects with potency .

Q. What computational approaches predict binding modes and pharmacokinetics?

- Molecular Docking : AutoDock Vina or Glide models interactions with targets (e.g., carbonic anhydrase IX), prioritizing poses with sulfonamide S=O···Zn coordination .

- ADMET Prediction : SwissADME estimates logP (~2.5–3.5 for optimal permeability) and CYP450 metabolism risks .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bond retention .

Methodological Notes

- Synthetic Optimization : If yields are low (<40%), screen catalysts (e.g., Pd(OAc)) or microwave-assisted conditions to accelerate coupling steps .

- Crystallization : Slow evaporation from DMSO/EtOH mixtures often produces diffraction-quality crystals .

- Bioactivity Contradictions : If in vitro activity does not translate to in vivo efficacy, consider pharmacokinetic limitations (e.g., poor BBB penetration) and use prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.